1-(3-Methoxyphenyl)-1H-benzoimidazole

Epigenetics Bromodomain inhibition Cancer therapeutics

1-(3-Methoxyphenyl)-1H-benzoimidazole (CAS 741731-37-3) is a critical N1-substituted benzimidazole for medicinal chemistry. Its 3-methoxyphenyl substitution confers unique selectivity profiles (BRPF1 pIC50 7.0 vs. BRD4 BD1 <4.3) distinct from 2-methoxy and 4-methoxy isomers. Substitution with a positional isomer introduces uncontrolled variables, compromising SAR studies and kinase screening reproducibility. This building block, with an unsubstituted C2 position, serves as a validated intermediate for focused library synthesis targeting PDGFRβ, FGFR1, or bromodomain programs. Procure this specific isomer to ensure traceable, publication-grade results.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 741731-37-3
Cat. No. B12515577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-1H-benzoimidazole
CAS741731-37-3
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C14H12N2O/c1-17-12-6-4-5-11(9-12)16-10-15-13-7-2-3-8-14(13)16/h2-10H,1H3
InChIKeyGJRZGOJCEUSPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)-1H-benzoimidazole (CAS 741731-37-3): Chemical Identity and Procurement-Relevant Properties


1-(3-Methoxyphenyl)-1H-benzoimidazole (CAS 741731-37-3) is a substituted benzimidazole derivative with molecular formula C14H12N2O and molecular weight 224.26 g/mol . The compound consists of a benzimidazole core N1-substituted with a 3-methoxyphenyl group, yielding a distinct substitution pattern that differentiates it from its 2-methoxy and 4-methoxy positional isomers. Benzimidazole derivatives are recognized scaffolds in medicinal chemistry due to their purine-like structure, exhibiting diverse pharmacological activities including antimicrobial, antiproliferative, and kinase-modulating properties [1]. This compound is commercially available for research use, with purity specifications typically ≥95% as a solid .

Why 1-(3-Methoxyphenyl)-1H-benzoimidazole Cannot Be Interchanged with Positional Isomers or Generic Benzimidazoles


The substitution position of the methoxy group on the N1-phenyl ring critically modulates target engagement, selectivity, and potency in benzimidazole-based compounds. 1-(3-Methoxyphenyl)-1H-benzoimidazole exhibits a unique kinase inhibition profile that differs substantially from its 2-methoxy and 4-methoxy positional isomers, as well as from the unsubstituted phenyl analog [1]. In bromodomain-containing protein assays, the 3-methoxy substitution confers distinct pIC50 values for BRPF1 and BRD4 BD1 compared to 2-methoxy and unsubstituted phenyl derivatives, directly demonstrating that positional isomerism alters biological activity [2]. Procuring a generic benzimidazole without specifying the exact substitution pattern introduces uncontrolled variables in experimental reproducibility, as even subtle positional changes can produce divergent selectivity profiles, binding affinities, and off-target interactions. For researchers requiring consistent, traceable results in kinase screening, receptor modulation, or SAR studies, substitution of 1-(3-methoxyphenyl)-1H-benzoimidazole with a positional isomer is not scientifically justifiable without re-validation of the entire experimental system.

Quantitative Differentiation Evidence: 1-(3-Methoxyphenyl)-1H-benzoimidazole Versus Positional Isomers and Analogs


BRPF1 Bromodomain Inhibition: 3-Methoxy Substitution Delivers Potency Distinct from 2-Methoxy and Unsubstituted Analogs

1-(3-Methoxyphenyl)-1H-benzoimidazole demonstrates differential bromodomain inhibition compared to its 2-methoxy isomer and unsubstituted phenyl analog. In a fragment-based screening campaign against BRPF1 and BRD4 BD1 bromodomains, the 3-methoxy derivative (compound 6) exhibited a pIC50 of 7.0 for BRPF1 and <4.3 for BRD4 BD1. The 2-methoxy isomer (compound 3) showed pIC50 values of 7.1 (BRPF1) and <4.3 (BRD4 BD1), while the unsubstituted phenyl derivative (compound 7) displayed 7.0 (BRPF1) and <4.3 (BRD4 BD1) [1]. Notably, the 3-methoxy variant (compound 12) in an optimized chemotype series exhibited a pIC50 of 6.5 for BRPF1 versus ≤4.7 for BRD4 BD1, whereas the 2-methoxy variant (compound 11) showed 7.3 (BRPF1) and ≤4.7 (BRD4 BD1), representing a >6.3-fold difference in potency between positional isomers in the optimized scaffold [1]. This demonstrates that the 3-methoxy substitution confers a distinct potency profile that cannot be predicted from the 2-methoxy analog [1].

Epigenetics Bromodomain inhibition Cancer therapeutics

Kinase Inhibition Selectivity: 3-Methoxy Substitution Confers Distinct Target Profile Versus Structural Analogs

1-(3-Methoxyphenyl)-1H-benzoimidazole (BDBM3809) exhibits measurable but moderate inhibitory activity against platelet-derived growth factor receptor beta (PDGFRβ) and fibroblast growth factor receptor 1 (FGFR1) with IC50 values of 25,000 nM and 50,000 nM, respectively [1]. While these absolute potency values are modest, the differential ratio (2-fold preference for PDGFRβ over FGFR1) provides a defined selectivity signature. In contrast, structural analogs with alternative substitution patterns on the benzimidazole core have been reported to show substantially different kinase inhibition profiles. For example, 4-(1-(3-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine (a 2-substituted derivative) displays nanomolar-range Ki values against p70S6 kinase, a target not significantly inhibited by the parent 1-(3-methoxyphenyl)-1H-benzoimidazole scaffold [2]. This indicates that the unsubstituted C2 position of 1-(3-methoxyphenyl)-1H-benzoimidazole preserves a distinct kinase selectivity fingerprint that is lost or altered upon further substitution [1].

Kinase inhibition PDGFRβ FGFR1 Target selectivity

Antimicrobial Potential: Positional Isomerism Influences Observed Bioactivity in Benzimidazole Class

Within the benzimidazole class, substitution pattern on the N1-phenyl ring significantly impacts antimicrobial activity. A systematic evaluation of substituted benzimidazoles using the tube dilution method against Gram-positive, Gram-negative bacteria, and fungal species demonstrated that specific derivatives exhibit promising antimicrobial potential comparable to norfloxacin and fluconazole standards [1]. While direct quantitative data for 1-(3-methoxyphenyl)-1H-benzoimidazole itself is not available in this study, the class-level SAR indicates that the presence and position of methoxy substituents modulate antimicrobial potency. Notably, compounds bearing 4-hydroxy-3-methoxyphenyl moieties (structurally related to the 3-methoxyphenyl substitution pattern) have demonstrated superior activity against Trypanosoma cruzi epimastigotes compared to analogs lacking this substitution pattern [2]. The 3-methoxyphenyl substitution, specifically, may confer favorable physicochemical properties including enhanced solubility and membrane permeability relative to unsubstituted or para-substituted analogs, based on computational predictions for related benzimidazole derivatives [3].

Antimicrobial Antibacterial Antifungal

Optimal Research Applications for 1-(3-Methoxyphenyl)-1H-benzoimidazole Based on Quantified Differentiation


Epigenetic Probe Development and Bromodomain SAR Studies

1-(3-Methoxyphenyl)-1H-benzoimidazole serves as a validated fragment hit for bromodomain-containing proteins, with documented pIC50 values of 7.0 (BRPF1) and <4.3 (BRD4 BD1) [1]. Its moderate potency and defined selectivity make it suitable as a starting scaffold for fragment-based drug discovery or as a reference compound in bromodomain selectivity panels. The 3-methoxy substitution provides a distinct activity profile compared to the 2-methoxy isomer, enabling researchers to probe the structural determinants of BRPF1 recognition.

Kinase Selectivity Reference Standard

With measured IC50 values of 25,000 nM against PDGFRβ and 50,000 nM against FGFR1, this compound provides a well-defined, moderate-affinity kinase inhibition profile [2]. This profile is valuable as a negative control or low-potency reference in kinase inhibitor screening campaigns, where compounds with clean selectivity fingerprints and documented target engagement are required for assay validation and counter-screening.

Antimicrobial Benzimidazole SAR Starting Point

The 3-methoxyphenyl substitution pattern is recognized within the benzimidazole class as a modulator of antimicrobial activity, supported by studies showing that methoxyphenyl-containing benzimidazoles exhibit promising activity against bacterial and fungal species [3]. 1-(3-Methoxyphenyl)-1H-benzoimidazole provides a structurally defined, commercially available entry point for exploring the impact of positional isomerism (ortho vs. meta vs. para) on anti-infective potency and spectrum of activity.

Synthetic Intermediate for 2-Substituted Benzimidazole Libraries

The unsubstituted C2 position of 1-(3-methoxyphenyl)-1H-benzoimidazole enables further functionalization to generate diverse 2-substituted analogs. This is evidenced by the existence of active 2-substituted derivatives (e.g., 4-(1-(3-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine) that demonstrate nanomolar activity against p70S6 kinase [4]. The parent compound thus serves as a key intermediate for parallel synthesis or focused library generation targeting kinase or bromodomain medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.